molecular formula C20H18N6O2S B2432843 2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115976-49-2

2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2432843
CAS No.: 1115976-49-2
M. Wt: 406.46
InChI Key: VBONXCZORCKMAC-UHFFFAOYSA-N
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Description

2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 4-methylbenzyl Group: The next step involves the alkylation of the quinazolinone core with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Thioether Linkage: The thiolation of the quinazolinone derivative is carried out using a thiol reagent such as thiourea or sodium hydrosulfide.

    Attachment of the Triazole Moiety: The final step involves the coupling of the thiolated quinazolinone with 4H-1,2,4-triazole-3-yl acetic acid under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new inhibitors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It has shown promise as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to interact with multiple biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and coatings. Its unique properties make it suitable for applications in electronics, optics, and surface protection.

Mechanism of Action

The mechanism of action of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes such as kinases and proteases.

    Receptors: It can bind to receptors like G-protein coupled receptors (GPCRs) and nuclear receptors.

    Pathways: The compound can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide
  • 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide
  • 2-((3-(4-bromobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide

Uniqueness

The uniqueness of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide lies in its specific substitution pattern. The presence of the 4-methylbenzyl group and the triazole moiety provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-13-6-8-14(9-7-13)10-26-18(28)15-4-2-3-5-16(15)23-20(26)29-11-17(27)24-19-21-12-22-25-19/h2-9,12H,10-11H2,1H3,(H2,21,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBONXCZORCKMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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